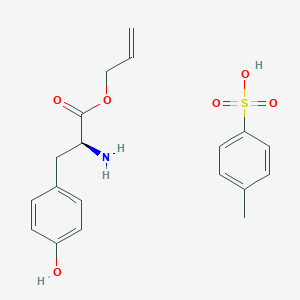

H-tyr-oall p-tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-tyr-oall p-tosylate” is a chemical compound used for research and development . Its molecular formula is C19H23NO6S and it has a molecular weight of 393.45 .

Synthesis Analysis

The synthesis of tosylates, such as “H-tyr-oall p-tosylate”, often involves the esterification of the corresponding alcohols with tosyl chloride . The synthesis of multifunctional tosylates has been reported, which forms the basis for star-shaped polymers . Another method involves the tosylation of alcohols, which is a useful synthetic tool to prepare tosylates .

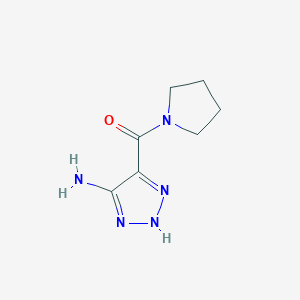

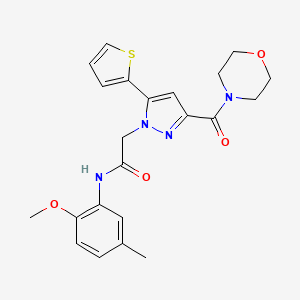

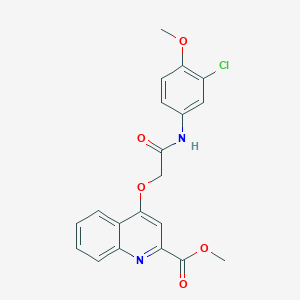

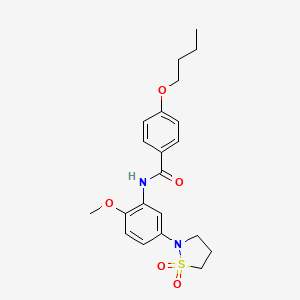

Molecular Structure Analysis

The molecular structure of “H-tyr-oall p-tosylate” can be analyzed using various methods such as UV-Vis spectroscopy . The IUPAC name of “H-tyr-oall p-tosylate” is 4-methylbenzenesulfonic acid; prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate.

Chemical Reactions Analysis

Tosylates, including “H-tyr-oall p-tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They can participate in substitution and elimination reactions .

Applications De Recherche Scientifique

- Protein hydrolysates, including soy protein hydrolysates (SPHs), have been studied for their antihypertensive properties. These peptides may help regulate blood pressure by inhibiting enzymes involved in blood vessel constriction .

- Some SPHs exhibit anti-obesity effects by modulating lipid metabolism and promoting satiety. These peptides could potentially be used as functional ingredients in weight management products .

- SPHs may possess anti-inflammatory properties, which could be beneficial in conditions related to chronic inflammation .

- Certain protein hydrolysates, including soy-derived ones, exhibit antioxidant activity. These peptides scavenge free radicals and protect cells from oxidative damage .

- Although research is ongoing, SPHs have shown promise in cancer prevention and treatment. Their bioactive peptides may interfere with tumor growth and metastasis .

- SPHs might help reduce cholesterol levels by inhibiting cholesterol synthesis or enhancing its excretion. This could contribute to cardiovascular health .

- SPHs may modulate the immune system, potentially enhancing immune responses or reducing inflammation .

- The potential applications of SPHs extend to functional foods and nutraceuticals. Incorporating these peptides into food products could offer health benefits .

Antihypertensive Effects

Anti-Obesity Properties

Anti-Inflammatory Activity

Antioxidant Potential

Anti-Cancer Properties

Hypocholesterolemic Effects

Immunomodulatory Effects

Functional Foods and Nutraceuticals

Safety and Hazards

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action. The specific pathways and their downstream effects are currently unknown .

Result of Action

It is likely that the compound induces changes at the molecular and cellular level, but the specifics of these changes are currently unknown .

Action Environment

The action of H-Tyr-Oall P-Tosylate may be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors. The specifics of how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOOYSRGYNTIE-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-tyr-oall p-tosylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)

![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)

![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)

![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

![N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2773730.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)